n-Octyloctane-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
5455-73-2 |
|---|---|
Molecular Formula |
C16H35NO2S |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N-octyloctane-1-sulfonamide |
InChI |
InChI=1S/C16H35NO2S/c1-3-5-7-9-11-13-15-17-20(18,19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI Key |
RQSKVFWGHCZAPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNS(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of N Octyloctane 1 Sulfonamide
Mass Spectrometry (MS) Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the context of N-Octyloctane-1-sulfonamide, MS/MS provides crucial information for confirming the identity and elucidating the fragmentation pathways of the molecule. The process typically involves selecting the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID).
The fragmentation of sulfonamides is well-studied and generally follows predictable pathways, which can be applied to this compound. researchgate.net The fragmentation patterns of sulfonamides are known to be similar if the compounds are structurally related. researchgate.net Protonation in electrospray ionization (ESI) typically occurs on the nitrogen atom of the sulfonamide group. researchgate.net
The primary fragmentation mechanisms for N-alkylsulfonamides involve:
Cleavage of the Sulfonamide Bond (S-N): This is a very common fragmentation pathway for sulfonamides, resulting in the formation of characteristic ions. researchgate.net For this compound, this would involve the cleavage of the bond between the sulfur atom and the nitrogen atom of the secondary amine.
Loss of Sulfur Dioxide (SO₂): A unique loss of 64 Da, corresponding to the elimination of an SO₂ molecule, is a frequently observed fragmentation pathway in the mass spectrometry of sulfonamides. nih.govresearchgate.net This elimination often occurs via an intramolecular rearrangement. nih.govresearchgate.net
Alkyl Chain Fragmentation: The two octyl chains are susceptible to fragmentation through the loss of neutral alkene fragments (CₙH₂ₙ). This process leads to a series of fragment ions separated by specific mass differences, which helps to confirm the structure of the alkyl substituents.
Based on these general principles, a tentative fragmentation pathway for this compound (Molecular Weight: 319.55 g/mol ) can be proposed.
Table 1: Proposed MS/MS Fragmentation Data for [this compound + H]⁺
| m/z (amu) | Proposed Fragment Identity | Fragmentation Pathway |
| 320.25 | [M+H]⁺ | Protonated parent molecule |
| 208.18 | [C₈H₁₇NHC₈H₁₇]⁺ | Loss of SO₂ from the precursor ion |
| 156.09 | [C₈H₁₇SO₂]⁺ | Cleavage of the S-N bond with charge retention on the sulfonyl moiety |
| 113.13 | [C₈H₁₇]⁺ | Cleavage of the C-N or C-S bond, formation of the octyl cation |
Note: The m/z values are theoretical and based on common fragmentation patterns of related N-alkylsulfonamides.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Due to the rigidity of the functional group, sulfonamides are typically crystalline compounds, making them suitable for XRD analysis. wikipedia.org
For this compound, XRD analysis would reveal the conformation of the two octyl chains and the geometry of the central sulfonamide group. The geometry around the sulfur atom is expected to be a distorted tetrahedral configuration. nih.gov The S-N bond length in sulfonamides is typically around 1.62-1.64 Å, and the S=O double bonds are approximately 1.43 Å. nih.govmdpi.com
A key feature in the crystal structure of sulfonamides with an N-H proton is the formation of strong intermolecular hydrogen bonds. It is highly probable that this compound molecules would form self-assembled dimers or chains in the solid state through N-H···O=S hydrogen bonds. mdpi.commdpi.com In these arrangements, the hydrogen atom on the sulfonamide nitrogen acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms acts as an acceptor. The long alkyl chains would likely pack in an ordered fashion to maximize van der Waals interactions, similar to what is observed in other long-chain alkyl compounds. nih.gov
Table 3: Expected Crystallographic Data and Bond Parameters for this compound
| Parameter | Expected Value / Feature |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) is common for such structures |
| Key Intermolecular Interaction | N-H···O=S Hydrogen Bonding |
| Supramolecular Motif | Dimer or 1D chain |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| O-S-O Bond Angle | ~120° |
Note: These values are based on typical data reported for crystalline sulfonamides and long-chain alkyl compounds in the literature. nih.govmdpi.comnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) in a compound. This method serves as a crucial check for the purity and verification of the empirical formula of a newly synthesized compound like this compound. nih.gov The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.
For this compound, the molecular formula is C₁₆H₃₅NO₂S, with a molecular weight of 319.55 g/mol . The theoretical elemental composition can be calculated precisely from this formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values confirms the elemental composition and supports the successful synthesis of the target molecule.
Table 4: Theoretical Elemental Composition of this compound (C₁₆H₃₅NO₂S)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 60.13% |
| Hydrogen | H | 1.008 | 35 | 35.280 | 11.04% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.38% |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.01% |
| Sulfur | S | 32.06 | 1 | 32.060 | 10.03% |
| Total | 319.521 | 100.00% |
Chemical Reactivity and Mechanistic Investigations of N Octyloctane 1 Sulfonamide
Reactivity of the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in N-Octyloctane-1-sulfonamide, while generally less nucleophilic than a free amine due to the electron-withdrawing nature of the adjacent sulfonyl group, can still participate in a variety of chemical reactions. youtube.com These reactions typically involve the substitution of the hydrogen atom on the nitrogen.
N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen is a common transformation. organic-chemistry.orgresearchgate.net This can be achieved by reacting this compound with alkyl halides in the presence of a base. researchgate.netdnu.dp.ua The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic alkyl halide. The use of ionic liquids as solvents has been shown to accelerate these reactions and improve yields. researchgate.net For instance, the N-benzylation of N-phenyl p-toluenesulfonamide (B41071) with benzyl (B1604629) chloride in the presence of potassium hydroxide (B78521) proceeds significantly faster and with higher yield in ionic liquids like BmimPF6 compared to conventional solvents like DMF. researchgate.net Another approach involves the "borrowing hydrogen" method, where alcohols are used as alkylating agents in the presence of a metal catalyst, such as a manganese(I) pincer complex. researchgate.net This method is advantageous as it produces water as the only byproduct. researchgate.net
N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like acid chlorides or N-acylbenzotriazoles. semanticscholar.orgnih.gov The reaction with acid chlorides typically requires a base to neutralize the HCl byproduct. nih.gov N-acylbenzotriazoles offer a convenient alternative, reacting with the sodium salt of the sulfonamide (formed by treatment with sodium hydride) to yield N-acylsulfonamides in high yields. semanticscholar.org
The N-alkylation and N-acylation reactions of this compound lead to the formation of a diverse range of N-substituted derivatives. nih.gov These derivatives can exhibit altered physical, chemical, and biological properties compared to the parent compound. For example, N-alkylation is a strategy employed in medicinal chemistry to design selective ligands for various receptors. nih.gov The synthesis of N-substituted sulfonamide derivatives is a key area of research, with applications in the development of new therapeutic agents. nih.govresearchgate.netgoogle.commdpi.com
Table 1: Examples of N-Alkylation and N-Acylation Reactions of Sulfonamides
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
| N-monosubstituted sulfonamide | Alkyl halide | KOH, Ionic Liquid (e.g., BmimPF6), Room Temperature | N,N-disubstituted sulfonamide |
| Sulfonamide | Alcohol | [Ru(p-cymene)Cl2]2, dppf or DPEphos | N-alkylated sulfonamide |
| Sulfonamide | N-acylbenzotriazole | NaH, THF, Reflux | N-acylsulfonamide |
| Sulfonamide | Acid Chloride | Base (e.g., triethylamine (B128534), pyridine) | N-acylsulfonamide |
Reactivity of the Sulfonyl Group
The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. This makes it susceptible to attack by nucleophiles.
Nucleophiles can attack the sulfonyl sulfur, leading to substitution reactions. iupac.orgacs.org For example, tertiary sulfonamides can be activated by a combination of trichloroisocyanuric acid (TCCA) and triflic acid (TfOH) to generate electrophilic sulfonamide salts in situ. These salts readily undergo nucleophilic substitution by alcohols to form sulfonate esters under mild conditions. acs.org This reaction provides a novel pathway for the functionalization of typically stable tertiary sulfonamides. acs.org The reaction of arenesulfonyl chlorides with primary and secondary amines at high pH to form sulfonamides also proceeds via nucleophilic attack of the amine on the sulfonyl sulfur. iupac.org
The sulfur-nitrogen (S-N) bond in sulfonamides can be cleaved under various conditions. researchgate.netnih.gov This cleavage is a significant reaction pathway, particularly in the context of deprotection strategies in organic synthesis and in understanding the degradation of sulfonamide-containing compounds. acs.orgacs.org
Under reductive electrochemical conditions, the S-N bond can be selectively cleaved, which is a mild method for tosyl deprotection. acs.org Hydrolytic cleavage of the S-N bond can occur, particularly under acidic conditions, yielding a sulfonic acid and an amine. nih.govacs.org This process can be catalyzed by materials like ceria nanostructures. nih.govacs.org Theoretical studies using density functional theory (DFT) have shown that protonation of the sulfonamide nitrogen can facilitate the heterolytic cleavage of the S-N bond. researchgate.netresearchgate.net
Mechanistic Pathways of this compound Transformations
The transformations of this compound proceed through distinct mechanistic pathways depending on the reactants and conditions.
N-Alkylation/Acylation: These reactions generally follow a nucleophilic substitution mechanism. The sulfonamide nitrogen, either in its neutral form or as an anion after deprotonation, acts as the nucleophile attacking the electrophilic carbon of the alkyl or acyl group.
Nucleophilic Attack on Sulfur: Reactions involving nucleophilic attack at the sulfonyl sulfur can proceed through an addition-elimination mechanism, analogous to nucleophilic acyl substitution. youtube.com In the case of tertiary sulfonamide activation, an electrophilic sulfonamide salt intermediate is formed, which then undergoes an SN2-type reaction with a nucleophile. acs.org
S-N Bond Cleavage: The mechanism of S-N bond cleavage can be either heterolytic or homolytic. researchgate.net In many cases, particularly under acidic or mass spectrometry conditions, protonation of the nitrogen atom facilitates a heterolytic cleavage, leading to the formation of a sulfonyl cation and an amine. researchgate.net Reductive cleavage, on the other hand, involves the transfer of electrons to the sulfonamide, leading to the scission of the S-N bond.
Radical Processes
The sulfonamide functional group can participate in radical reactions, typically involving the formation of nitrogen-centered or carbon-centered radicals under specific conditions such as photolysis or in the presence of radical initiators.
Detailed research on analogous compounds, such as N,N-dibutyl-p-toluenesulfonamide, has shown that these molecules can undergo reactions involving nitrogen-centered radicals. researchgate.net For instance, the photostimulated reaction of N,N-dibutyl-p-toluenesulfonamide with diphenylphosphide ions in liquid ammonia (B1221849) is proposed to proceed via an SRN1 (substitution radical-nucleophilic unimolecular) mechanism. This process involves the formation of a nitrogen-centered radical intermediate. researchgate.net The reaction is initiated by light and can be inhibited by radical scavengers, supporting the radical-chain mechanism.
Another pathway for generating radicals involves the thermal or photochemical cleavage of bonds within the sulfonamide moiety or its derivatives. The photolysis of related N-nitrosamides, for example, is known to cause the homolytic cleavage of the N-N bond, generating nitrogen-centered radicals. nih.gov Similarly, the thermal decomposition of N,N-dialkoxyamides, which are structurally related to N,N-dialkylsulfonamides, proceeds through homolysis of the N-O bond to yield an alkoxyamidyl radical. psu.edunih.gov
In the context of this compound, radical abstraction of a hydrogen atom from one of the octyl chains is also a plausible process. This would lead to the formation of a more stable carbon-centered radical, which could then undergo further reactions. The specific position of hydrogen abstraction would be influenced by the relative stability of the resulting carbon radical (tertiary > secondary > primary).
Table 1: Examples of Radical Reactions in Sulfonamide Analogs
| Reactant | Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| N,N-Dibutyl-p-toluenesulfonamide | Photostimulation, Diphenylphosphide ions | Nitrogen-centered radical | Phosphinic amide | researchgate.net |
| N-Nitrosamides | Photolysis | Nitrogen-centered radical | Denitrosated products | nih.gov |
| N,N-Dialkoxyamides | Thermal decomposition (155 °C) | Alkoxyamidyl radical | Decomposition products | psu.edunih.gov |
Ionic Mechanisms
Ionic mechanisms involving this compound would likely involve the sulfonamide group acting as either a nucleophile or an electrophile, or the generation of ionic intermediates under specific conditions.
One of the key ionic processes for analogous N,N-dialkylsulfonamides is their electrochemical oxidation. For example, the anodic oxidation of N,N-diethylbenzenesulfonamide in methanol (B129727), a process known as Shono oxidation, leads to the formation of an N-(α-methoxyethyl)-N-ethylbenzenesulfonamide. nih.gov This intermediate is an N,O-acetal which can act as a precursor to a highly electrophilic N-sulfonyliminium cation in the presence of Lewis acids. nih.gov Such cations are valuable intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. For this compound, a similar oxidation at one of the α-carbons of the N-octyl group could generate a corresponding N-sulfonyliminium ion, which would be susceptible to nucleophilic attack.
The nitrogen atom of the sulfonamide is generally not strongly nucleophilic due to the electron-withdrawing effect of the sulfonyl group. However, deprotonation of an α-carbon on the N-octyl group using a strong base could generate a carbanion. This carbanion could then participate in various nucleophilic substitution or addition reactions.
Table 2: Ionic Reactions and Intermediates in Sulfonamide Analogs
| Reactant | Conditions | Key Intermediate | Reaction Type | Reference |
|---|---|---|---|---|
| N,N-Diethylbenzenesulfonamide | Anodic oxidation in Methanol | N-Sulfonyliminium cation | Shono Oxidation | nih.gov |
Intramolecular Rearrangements
Intramolecular rearrangements in this compound are less common but conceivable, particularly through radical-mediated pathways.
A well-known example of a radical-mediated intramolecular rearrangement is the Hofmann-Löffler-Freytag reaction. libretexts.org This reaction typically involves the cyclization of an N-haloamine. In a hypothetical scenario, if the N-octyl group of this compound were to be converted to an N-halo-N-octyl group, a radical initiated by light could lead to an intramolecular 1,5-hydrogen atom transfer. This would generate a carbon-centered radical at the δ-position of the octyl chain, which could then attack the nitrogen to form a five- or six-membered heterocyclic ring after subsequent steps.
Another potential rearrangement, though less likely for N,N-dialkylsulfonamides, is the HERON (Heteroatom Rearrangement on Nitrogen) rearrangement. Studies on N,N-dialkoxyamides have shown that their thermal decomposition favors radical homolysis over a HERON rearrangement. psu.edu This suggests that for a stable compound like this compound, significant activation energy would be required to induce such a rearrangement.
Research on the hydroxyl radical-mediated oxidation of peptides has also revealed a novel N-terminal cyclization that proceeds through the formation of a nitrogen-centered (aminyl) radical. nih.gov This aminyl radical can cyclize to form a five-membered ring. While this occurs in a different molecular context, it demonstrates the possibility of radical-induced intramolecular cyclizations involving a nitrogen center, a pathway that could be envisioned for long-chain sulfonamides under specific oxidative conditions.
Theoretical and Computational Chemistry Studies of N Octyloctane 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and various other physicochemical properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like N-octyloctane-1-sulfonamide, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. nih.gov
These calculations yield crucial energetic and structural information. The process involves finding the minimum energy conformation on the potential energy surface. From this, key parameters such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, thermodynamic properties like total energy, enthalpy, and Gibbs free energy can be calculated, providing insights into the molecule's stability. Experimental studies on related sulfonamide compounds have been complemented by DFT calculations to provide a deeper understanding of their molecular structure. nih.gov
Table 1: Representative Parameters from DFT Calculations for a Sulfonamide Molecule This table illustrates the typical output of DFT calculations. Values are representative and not specific to this compound.
| Parameter | Description |
|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. A lower energy indicates higher stability. |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule, arising from the distribution of partial charges. |
| Rotational Constants (GHz) | Constants related to the molecule's moments of inertia, used in microwave spectroscopy. |
| Point Group | The symmetry group of the molecule's optimized geometry. |
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive. nih.gov These energies are used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and softness, which help in predicting the chemical behavior of the compound. irjweb.com For many organic molecules, the HOMO-LUMO gap is calculated using DFT to understand their bioactivity and potential for intermolecular charge transfer. irjweb.com
Table 2: Key Electronic Properties Derived from FMO Analysis This table outlines important electronic descriptors calculated from HOMO and LUMO energies. These values help in assessing the reactivity and electronic characteristics of a molecule.
| Property | Formula | Significance |
|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |
Computational vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. Following a successful geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to simulate its vibrational spectrum.
For a sulfonamide like this compound, this analysis can predict the frequencies of characteristic stretching and bending modes. Key vibrational modes for sulfonamides include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretching vibration, and the N-H stretching vibration. nih.gov Comparing the computed vibrational modes with experimental data for similar compounds helps in confirming the molecular structure and assigning spectral peaks. nih.govmdpi.com
Table 3: Typical Vibrational Frequencies for Sulfonamide Functional Groups This table presents a comparison of computationally predicted and experimentally observed vibrational frequencies for key functional groups in sulfonamides.
| Vibrational Mode | Typical Calculated Range (cm-1) | Typical Experimental Range (cm-1) |
|---|---|---|
| N-H Stretch | 3350 - 3500 | 3250 - 3370 mdpi.com |
| C-H Stretch (Aliphatic) | 2900 - 3100 | 2850 - 3000 |
| SO2 Asymmetric Stretch | 1350 - 1400 | 1330 - 1350 mdpi.com |
| SO2 Symmetric Stretch | 1150 - 1200 | 1125 - 1142 mdpi.com |
| S-N Stretch | 850 - 950 | 930 - 935 nih.gov |
Reaction Mechanism Predictions and Transition State Theory
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying reactants, products, intermediates, and the transition states that connect them. Transition State Theory allows for the calculation of activation energies and reaction rates, providing a kinetic understanding of chemical processes.
The environmental fate of sulfonamides is of significant interest, and computational studies can predict their degradation pathways. For many sulfonamides, degradation can occur through processes like hydrolysis, photolysis, or microbial action. nih.govresearchgate.net Common reaction pathways involve the cleavage of the sulfur-nitrogen bond, cleavage of the sulfur-carbon bond, or hydroxylation of the aliphatic or aromatic rings. nih.gov
For this compound, computational studies would likely focus on identifying the transition states for the hydrolysis of the S-N bond and the oxidation of the two octyl chains. By calculating the activation energy for each potential pathway, researchers can determine the most likely degradation routes under various environmental conditions. Such studies have been performed for other sulfonamides to understand their transformation and to identify their degradation products. nih.govnih.gov
Molecular Dynamics Simulations
While quantum mechanics is excellent for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes.
For a long-chain, amphiphilic molecule like this compound, MD simulations could be used to study its behavior in different solvents, its tendency to form aggregates (micelles), or its interaction with interfaces, such as a water-lipid bilayer. In the context of drug design, MD simulations are frequently used to study the stability of a ligand bound to a protein's active site. nih.govnih.govrsc.org A typical simulation would place the molecule in a box of solvent (e.g., water), and its trajectory would be simulated for a period ranging from nanoseconds to microseconds. Analysis of the trajectory can reveal information about conformational flexibility, solvation, and intermolecular interactions. mdpi.com
Conformational Analysis and Flexibility of Alkyl Chains
Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt by rotation around its single bonds. libretexts.org For this compound, the primary sources of flexibility are the two n-octyl chains. The rotation around the numerous carbon-carbon (C-C) single bonds within these chains gives rise to a vast number of possible conformers, each with a distinct potential energy.
The stability of these conformers is influenced by several factors, including torsional strain (energy cost of eclipsing bonds) and steric interactions (repulsion between bulky groups). libretexts.org Computational methods, particularly Molecular Mechanics (MM), are well-suited for exploring the conformational space of such flexible molecules. youtube.com MM uses a force field—a set of parameters describing bond lengths, angles, and van der Waals forces—to calculate the steric energy of a given conformation. uci.edu By systematically rotating bonds and minimizing the energy, it is possible to identify local and global energy minima on the potential energy surface. uci.edu
The most stable conformer is typically the one where the alkyl chains are in a fully extended, staggered (anti-periplanar) arrangement, which minimizes steric hindrance. However, gauche conformations, where parts of the chain are folded, are only slightly higher in energy and will be present in significant populations at room temperature according to the Boltzmann distribution. uci.edu The sulfonamide head group can also influence the preferred conformations of the chain segments immediately attached to it due to its size and polarity.
Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data for different hypothetical conformations calculated using a molecular mechanics approach. The energies are relative to the lowest energy conformer (Global Minimum).
| Conformer Description | Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Fully Extended (Global Minimum) | All C-C-C-C angles ~180° | 0.00 | 65.1 |
| N-Octyl Chain Gauche (Single Fold) | One C-C-C-C angle ~60° | 0.95 | 15.5 |
| S-Octyl Chain Gauche (Single Fold) | One C-C-C-C angle ~60° | 1.10 | 12.2 |
| Double Gauche Conformation | Two C-C-C-C angles ~60° | 2.05 | 3.1 |
| Hairpin (Folded) Conformation | Multiple gauche interactions | 3.50 | 0.4 |
Intermolecular Interactions and Aggregation Behavior
The chemical structure of this compound, featuring a polar sulfonamide head group and two long, nonpolar alkyl tails, makes it an amphiphilic molecule. This dual nature governs its intermolecular interactions and its tendency to self-assemble or aggregate.
The primary interactions driving its behavior are:
Hydrogen Bonding: The sulfonamide group is a key participant in hydrogen bonding. The nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors. nih.gov These interactions are highly directional and are a major force in the ordering and packing of molecules. nih.gov
Van der Waals Forces: The long n-octyl chains interact primarily through weaker van der Waals forces, specifically London dispersion forces. These hydrophobic interactions are the cumulative result of transient dipoles and are significant for long chains, promoting association to minimize contact with polar solvents.
Dipole-Dipole Interactions: The sulfonamide group possesses a significant dipole moment, leading to dipole-dipole interactions between the polar head groups of adjacent molecules.
The interplay of these forces dictates the molecule's aggregation behavior. In aqueous environments, this compound would be expected to form micelles or other aggregates where the hydrophobic alkyl chains are sequestered in the core, away from the water, while the polar sulfonamide head groups form a hydrophilic shell at the aggregate-water interface. ibm.com In nonpolar organic solvents, the opposite behavior, the formation of reverse micelles, is likely, with the polar head groups clustering together in the interior. Molecular Dynamics (MD) simulations are a powerful computational tool used to model these complex, dynamic aggregation processes over time. dovepress.comchemrxiv.org
Table 2: Key Intermolecular Interactions in this compound
| Interaction Type | Participating Moiety | Typical Energy (kcal/mol) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Sulfonamide Group (-SO₂NH-) | 3 - 10 | Drives aggregation of polar head groups; key for crystal packing. nih.gov |
| Van der Waals Forces | n-Octyl Chains (-C₈H₁₇) | 0.1 - 2 (per pair of CH₂) | Promotes association of nonpolar tails (hydrophobic effect). |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a molecule and its biological activity or a physical property. wikipedia.org A QSAR model takes the form of an equation that relates numerical descriptors of the molecule's structure to a specific endpoint. wikipedia.org For this compound, QSAR could be used to predict properties like its potential biological activity (e.g., as an enzyme inhibitor), toxicity, or physicochemical properties like solubility.
The development of a QSAR model involves several key steps:
Data Set Selection: A collection of molecules with known activities is gathered to serve as the training set for the model.
Descriptor Calculation: A wide range of numerical descriptors representing various aspects of the molecular structure are calculated for each molecule.
Model Construction: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation relating the most relevant descriptors to the activity. researchgate.net
Validation: The model's robustness and predictive power are rigorously tested using statistical methods like cross-validation and by using an external test set of molecules not included in the model's development.
For a molecule like this compound, relevant descriptors would fall into several categories:
Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular connectivity indices and Kier shape indices. medwinpublishers.com
Physicochemical Descriptors: These relate to bulk properties, with hydrophobicity (LogP) and molar polarizability being particularly important for a long-chain amphiphilic molecule. medwinpublishers.comresearchgate.net
Quantum Chemical Descriptors: Calculated from the molecule's electronic structure, these can include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment. biointerfaceresearch.com
A hypothetical QSAR equation to predict the inhibitory activity (pIC₅₀) of a series of related sulfonamides might look like: pIC₅₀ = 0.75 * LogP - 0.12 * (Dipole Moment) + 2.1 * (S1K) + 3.45
Table 3: Potential QSAR Descriptors for this compound
| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance |
|---|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity | Membrane permeability, interaction with hydrophobic pockets in proteins. |
| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability | Steric interactions and binding to a target site. |
| Topological | Kier Alpha-Modified Shape Index (S1K) | Molecular shape and size | Complements steric parameters for receptor fitting. medwinpublishers.com |
| Electronic | Dipole Moment | Polarity and charge distribution | Long-range electrostatic interactions with a biological target. |
Environmental Fate and Degradation of N Octyloctane 1 Sulfonamide
Abiotic Degradation Processes
Abiotic degradation encompasses the chemical and physical processes that lead to the transformation of a compound. For N-Octyloctane-1-sulfonamide, the key abiotic pathways are photolytic and hydrolytic degradation.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can occur through direct absorption of light (direct photolysis) or through reactions with photochemically produced reactive species like hydroxyl radicals (indirect photolysis).
Direct photolysis occurs when a molecule absorbs light at a specific wavelength, leading to its excitation and subsequent decomposition. The rate of direct photolysis is dependent on the compound's molar absorption coefficient, the quantum yield (the efficiency of the photochemical process), and the intensity and spectrum of the light source.
While specific kinetic data for the direct photolysis of this compound is not extensively documented in publicly available literature, studies on similar sulfonamide compounds indicate that the rate of photolytic degradation is influenced by factors such as the chemical structure, the presence of photosensitizers, and environmental conditions like pH and temperature. The photocatalytic degradation of sulfonamides has been shown to follow pseudo-first-order kinetics. mdpi.com The time required to achieve 90% degradation of various sulfonamides can range from 15 to 480 minutes, depending on factors like the catalyst type and concentration, reactant concentrations, and the intensity and wavelength of the light. mdpi.com
Table 1: Factors Influencing Direct Photolysis Rates of Sulfonamides
| Factor | Influence on Degradation Rate |
| Light Intensity | Higher intensity generally leads to faster degradation. |
| Wavelength | Degradation is most effective at wavelengths absorbed by the compound. |
| pH | Can alter the chemical species present and their light absorption properties. |
| Temperature | Can affect reaction rates, though the effect is often less pronounced than for biological processes. |
| Presence of Other Substances | Natural water components can act as photosensitizers or quenchers, accelerating or inhibiting degradation. |
Indirect photolysis involves the degradation of a compound by reactive species that are themselves formed by the absorption of light by other substances in the environment. The hydroxyl radical (•OH) is a highly reactive and important oxidant in this process. researchgate.net
Studies on perfluoroalkanesulfonamides, which share the sulfonamide functional group with this compound, have demonstrated that indirect photolysis mediated by hydroxyl radicals is a significant degradation pathway. nih.gov In these studies, aqueous solutions of perfluorinated surfactants were irradiated with artificial sunlight in the presence of hydrogen peroxide (which generates •OH radicals). researchgate.netnih.gov This led to the oxidation and N-dealkylation of the parent compounds. researchgate.netnih.gov
The bimolecular reaction rate constant for the reaction of •OH with N-ethyl perfluorooctane (B1214571) sulfonamido acetate (B1210297) (N-EtFOSAA), a related compound, was determined to be approximately (1.7 ± 0.7) x 10⁹ M⁻¹s⁻¹. researchgate.netnih.gov This high rate constant indicates that reactions with hydroxyl radicals are likely to be a significant factor in the environmental fate of such sulfonamides. researchgate.net
The proposed degradation pathway for related compounds like N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) involves oxidation and N-dealkylation steps, leading to the formation of other perfluoroalkanesulfonamides and ultimately PFOA. researchgate.netnih.gov It is plausible that this compound could undergo similar N-dealkylation and oxidation processes, although specific studies are needed for confirmation.
Table 2: Potential Photodegradation Products of N-substituted Sulfonamides
| Parent Compound | Potential Degradation Products | Degradation Pathway |
| N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) | N-ethyl perfluorooctane sulfonamide (N-EtFOSA), Perfluorooctane sulfonamide (FOSA), Perfluorooctanoate (PFOA) | Oxidation, N-dealkylation |
| N-ethyl perfluorooctane sulfonamido acetate (N-EtFOSAA) | Perfluorooctane sulfonamide (FOSA), Perfluorooctanoate (PFOA) | Hydroxyl radical-initiated oxidation |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by pH and temperature.
Studies on the hydrolytic stability of various pharmaceuticals, including those with sulfonamide groups, indicate that this can be a key degradation pathway. researchgate.netnih.gov For instance, the N-acylsulfonamide moiety in the drug venetoclax (B612062) is susceptible to hydrolysis, leading to its degradation into a sulfonamide product and a carboxylic acid. nih.gov
The stability of sulfonamide-containing compounds can be highly dependent on the pH of the surrounding medium. For example, some sulfonamides exhibit increased degradation under both acidic and alkaline conditions. researchgate.netnih.gov In the case of venetoclax, hydrolysis of the N-acylsulfonamide was observed in both acidic and alkaline environments but was more prevalent under acidic conditions. nih.gov
For the drug glipizide, which contains a sulfonylurea moiety, hydrolysis in acidic and neutral media leads to the formation of a sulfonamide and an amine. researchgate.net The degradation of another drug, gliquidone (B1671591), under acidic, alkaline, and oxidative conditions resulted in the formation of gliquidone sulfonamide. researchgate.net
While specific data for this compound is limited, the general behavior of sulfonamides suggests that its hydrolytic stability would also be pH-dependent. It is reasonable to hypothesize that under certain pH conditions, the amide bond in this compound could be susceptible to cleavage, leading to the formation of octanesulfonamide and octanol, though this requires experimental verification.
Table 3: pH Influence on Hydrolysis of Sulfonamide-Containing Drugs
| Compound | Acidic Conditions (e.g., 1 M HCl) | Neutral Conditions | Basic Conditions (e.g., 1 M NaOH) |
| Venetoclax | Significant degradation observed. | More stable than in acidic or basic conditions. | Rapid degradation observed. |
| Glipizide | Hydrolyzes to sulfonamide and amine. | Hydrolyzes to sulfonamide and amine. | Degradation pathway may differ. |
| Gliquidone | Unstable, forms gliquidone sulfonamide. | More stable than in acidic or basic conditions. | Unstable, forms gliquidone sulfonamide. |
Hydrolytic Stability and Degradation Pathways
Metal-Catalyzed Hydrolysis (e.g., Ceria)
While specific studies on this compound are absent, research on other sulfonamide compounds has shown that cerium dioxide (ceria) nanoparticles can catalyze their hydrolysis. This process occurs in aqueous solutions under ambient conditions without the need for light or pH adjustments. The catalytic activity of ceria is attributed to its ability to act as a water-tolerant Lewis acid, facilitating the hydrolytic cleavage of various bonds within the sulfonamide molecule. The efficiency of this catalysis can depend on the specific structure of the sulfonamide and the physicochemical properties of the ceria nanoparticles used.
Identification of Hydrolytic Transformation Products
The hydrolytic degradation of sulfonamide antibiotics, particularly under acidic conditions or catalyzed by materials like ceria, can lead to the cleavage of the sulfonamide bond (S-N) as well as other bonds like the C-N and C-S bonds. For aromatic sulfonamides, this results in the formation of common degradation products. Studies on various sulfonamide drugs have identified the following major transformation products:
Sulfanilic acid
Aniline
It is important to note that these products are specific to the hydrolysis of aromatic sulfonamides. The hydrolytic transformation products of a long-chain aliphatic sulfonamide like this compound would be different. Hypothetically, hydrolysis of the S-N bond in this compound would yield octane-1-sulfonic acid and octylamine (B49996) . However, without experimental data, this remains a theoretical projection.
Biotic Degradation Processes
Microbial Biodegradation
The biodegradation of sulfonamides is a key process in their environmental dissipation. However, the rate and extent of degradation are highly dependent on the specific chemical structure of the sulfonamide, the environmental conditions, and the microbial communities present. While many sulfonamides are considered to be resistant to biodegradation, numerous microorganisms have been identified that can degrade these compounds.
The microbial degradation of sulfonamides has been observed under both aerobic and anaerobic conditions in various environmental and engineered systems. Generally, aerobic degradation is more effective and widespread. Under aerobic conditions, microorganisms can utilize sulfonamides as a source of carbon, nitrogen, or sulfur. Anaerobic degradation of sulfonamides has also been reported, but it is often slower and less complete than aerobic degradation. For some complex sulfonamides, a combination of anaerobic and aerobic processes may be necessary for complete mineralization.
A variety of bacteria capable of degrading sulfonamide antibiotics have been isolated from different environments, including soil, sediment, and wastewater treatment plants. These bacteria belong to several genera, indicating that the ability to degrade sulfonamides is distributed across different phylogenetic groups. Some of the key bacterial genera known to be involved in the degradation of various sulfonamides are listed in the table below. It is important to emphasize that none of these have been specifically documented to degrade this compound.
| Bacterial Genus | Role in Sulfonamide Degradation |
| Pseudomonas | Several species can degrade a variety of sulfonamides, often utilizing them as a sole carbon and energy source. |
| Acinetobacter | Known to be involved in the degradation of sulfonamides in activated sludge. |
| Klebsiella | Contains species that possess sulfonamide hydrolyzing enzymes. |
| Microbacterium | Some strains can metabolize sulfonamides through pathways like ipso-hydroxylation. |
| Bacillus | Some species have been shown to degrade certain sulfonamides. |
Fungi have also been investigated for their ability to degrade sulfonamides, though research in this area is less extensive than for bacteria.
The initial step in the microbial degradation of sulfonamides often involves enzymatic action. For sulfonamide antibiotics, a common mechanism is the enzymatic hydrolysis of the amide bond (S-N), which leads to the formation of metabolites that are typically less biologically active. The enzymes responsible for this hydrolysis, sometimes referred to as sulfonamidases, are found in various bacteria, including species of Acinetobacter, Pseudomonas, and Klebsiella.
Another important enzymatic mechanism, particularly for aromatic sulfonamides, is ipso-hydroxylation . In this process, a hydroxyl group is substituted at the position of the sulfonyl group on the aromatic ring, leading to the fragmentation of the molecule and the release of sulfite. This pathway has been identified in Microbacterium species during the degradation of sulfamethoxazole.
For long-chain alkyl sulfonamides, the enzymatic degradation pathways are less understood. It is plausible that initial attack could occur at the alkyl chains, for example, through oxidation by mono- or dioxygenases, or at the sulfonamide bond itself. The long alkyl chains of this compound could potentially undergo omega-oxidation followed by beta-oxidation, a common pathway for the degradation of fatty acids and other long-chain alkanes. However, the presence of the sulfonamide group may influence this process, and specific enzymatic studies on this class of compounds are lacking.
Based on the comprehensive search conducted, there is no specific scientific literature available in the public domain detailing the environmental fate and degradation of the chemical compound "this compound."
Consequently, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" for the specified outline sections:
Degradation Pathways in Environmental Compartments (e.g., soil, water)
Environmental Persistence and Attenuation
The search results yielded information on the environmental fate of other, more common sulfonamides (primarily antibiotic agents) and other long-chain alkylated compounds like linear alkylbenzene sulfonates and octylphenol (B599344) ethoxylates. However, these data cannot be accurately extrapolated to this compound, and doing so would violate the strict requirement to focus solely on the specified compound.
Therefore, the requested article cannot be generated as the necessary research findings and data for "this compound" are not present in the available search results.
Analytical Methods for this compound Remain Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search for analytical methodologies for the specific chemical compound This compound (CAS Number: 5455-73-2) , there is a notable absence of published scientific literature detailing its quantification and characterization in complex matrices. Extensive searches of chemical databases and scientific repositories did not yield specific methods for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) dedicated to this compound.
This scarcity of information prevents a detailed and scientifically accurate discussion of analytical techniques as requested. The provided outline, which includes specific subsections on chromatographic methods and mass spectrometry detection, cannot be adequately addressed with the currently available data for this compound.
While general analytical strategies exist for the broader class of sulfonamides, the unique structure of this compound, characterized by two long N-octyl and C8 alkyl chains, would necessitate specific optimization of analytical methods. The high hydrophobicity of this molecule would significantly influence its behavior in chromatographic systems, making direct extrapolation from more common, less hydrophobic, or aromatic sulfonamides scientifically unsound.
For instance, in the context of HPLC, the choice of column chemistry and mobile phase composition would be critical to achieve adequate retention and separation. While reversed-phase chromatography with a C18 column is a common starting point for many organic molecules, the extreme non-polar nature of this compound would likely require a highly organic mobile phase and potentially specialized column chemistries to prevent excessively strong retention or poor peak shape. Similarly, GC analysis would be contingent on the compound's thermal stability and volatility, and derivatization might be necessary. Mass spectrometry detection would require knowledge of its specific fragmentation patterns under different ionization techniques.
Without experimental data from studies on this compound, any discussion on these analytical aspects would be purely speculative and would not meet the required standards of a professional and authoritative scientific article.
Therefore, this article cannot be generated as requested due to the lack of specific scientific research and published methods for the analysis of this compound.
Analytical Techniques for the Quantification and Characterization of N Octyloctane 1 Sulfonamide in Complex Matrices
Mass Spectrometry Detection
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like N-Octyloctane-1-sulfonamide, which possesses a long alkyl chain, reversed-phase chromatography would be the method of choice. The non-polar nature of the octyl groups ensures strong retention on a non-polar stationary phase, such as C18.
In LC-MS analysis of sulfonamides, a single quadrupole mass spectrometer is often used. nih.gov The instrument can operate in either full-scan mode to gather information on all ions within a specific mass range or in selected ion monitoring (SIM) mode for enhanced sensitivity by focusing on the mass-to-charge ratio (m/z) of the target analyte. nih.gov For this compound, positive ion electrospray ionization (ESI) would be effective, generating a protonated molecule [M+H]⁺. In-source collision-induced dissociation can also be employed to generate characteristic fragment ions for confirmatory purposes. nih.gov
A typical LC-MS method for sulfonamides involves a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol (B129727). nih.gov The formic acid helps to promote the ionization of the sulfonamide molecules, enhancing the signal in the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to single quadrupole LC-MS, making it the most widely used technique for trace-level quantification of sulfonamides in complex matrices. researchgate.net This method uses a triple quadrupole (QqQ) or ion trap mass spectrometer. nih.govnih.gov
The primary mode of operation for quantification is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In this mode, the first quadrupole selects the protonated molecule (precursor ion) of this compound. This ion is then fragmented in the collision cell, and the third quadrupole selects a specific, characteristic fragment ion (product ion). This process significantly reduces background noise and matrix interference, leading to very low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Common fragmentation pathways for sulfonamides have been extensively studied and typically involve the cleavage of the S-N bond and the S-C bond of the sulfonyl group. nih.govresearchgate.net For this compound, specific precursor-product ion transitions would need to be determined through infusion experiments with a pure standard. The selection of at least two transitions for each compound allows for confident identification and quantification according to regulatory guidelines. usda.gov
Table 1: Illustrative LC-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Typical Setting |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) iaea.org |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.gov |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 1-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Capillary Voltage | 3-5 kV |
| Gas Temperature | 300-550 °C nih.gov |
Quadrupole-High-Field Orbitrap High-Resolution Mass Spectrometry (QE HF HRMS)
The Quadrupole-Exactive High-Field (QE HF) Orbitrap High-Resolution Mass Spectrometer represents a state-of-the-art instrument for both screening and quantification of a wide range of contaminants, including sulfonamides. icmm.ac.cnthermofisher.com This hybrid instrument combines a quadrupole for precursor ion selection with a high-field Orbitrap mass analyzer that provides high-resolution and accurate-mass (HRAM) data. nih.gov
For the analysis of this compound, the QE HF HRMS can be operated in several modes. A full-scan acquisition at high resolution (e.g., 70,000 to 140,000 FWHM) allows for the detection of the compound based on its precise mass, typically with a mass accuracy of less than 5 ppm. icmm.ac.cnnih.gov This high mass accuracy significantly enhances the confidence in compound identification, even in the absence of a reference standard, by providing a highly specific molecular formula. icmm.ac.cn
For targeted analysis, the instrument can be operated in Parallel Reaction Monitoring (PRM) mode. thermofisher.com Similar to MRM in tandem MS, the quadrupole selects the precursor ion, but the Orbitrap detects all resulting product ions in a high-resolution scan. This provides highly selective quantitative data while simultaneously confirming the identity of the analyte through its accurate-mass fragment ions. icmm.ac.cn The use of QE HF HRMS is particularly advantageous for non-targeted screening and for complex matrices where unexpected interferences may occur. icmm.ac.cnnih.gov
Sample Preparation Techniques
The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances that could affect the accuracy and sensitivity of the analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is the most common sample preparation technique for sulfonamides in various matrices due to its efficiency in cleaning up and concentrating the analytes. researchgate.netresearchgate.net The choice of SPE sorbent is critical and depends on the properties of the analyte and the matrix. For a relatively non-polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB would be effective. researchgate.netnih.gov
The general procedure for SPE involves four steps:
Conditioning: The sorbent is conditioned with a solvent like methanol followed by water to activate the stationary phase.
Loading: The sample extract is passed through the cartridge. The non-polar this compound will be retained on the sorbent while more polar matrix components pass through.
Washing: The cartridge is washed with a weak solvent to remove any remaining interferences without eluting the analyte.
Elution: A strong organic solvent, such as acetonitrile or methanol, is used to elute the purified this compound from the sorbent. The eluate is then typically evaporated and reconstituted in the initial mobile phase for LC-MS analysis. usda.gov
Table 2: Reported Recoveries of Sulfonamides Using SPE in Various Matrices
| Matrix | SPE Sorbent | Recovery (%) | Reference |
|---|---|---|---|
| Pork and Fish | On-line SPE | 78.3–99.3 | researchgate.net |
| Milk | HLB cartridge | >90.0 | researchgate.net |
| Infant Formula | Not specified | 60.9–96.6 | researchgate.net |
Multifunction Impurity Adsorption Cleaning
The term "Multifunction Impurity Adsorption Cleaning" refers to cleanup steps that utilize a combination of sorbents to remove a broad range of interfering compounds from the sample extract. This is a key principle in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely applied to the analysis of various residues in food and environmental samples. nih.gov
The cleanup step in a QuEChERS-based method is known as dispersive solid-phase extraction (d-SPE). After an initial extraction (typically with acetonitrile), a portion of the supernatant is mixed with a combination of sorbents in a separate centrifuge tube. nih.gov For sulfonamide analysis, a common combination includes:
Magnesium Sulfate (MgSO₄): To remove excess water from the extract. nih.gov
Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.
C18: To remove non-polar interferences such as fats and lipids. nih.gov
Graphitized Carbon Black (GCB): To remove pigments and sterols, although it may also retain planar analytes.
After adding the sorbents, the tube is vortexed and centrifuged. The purified supernatant is then ready for analysis. This multifunctional approach allows for the efficient removal of a wide spectrum of matrix components in a single, rapid step. nih.gov
Role of N Octyloctane 1 Sulfonamide As a Chemical Intermediate
Precursor in Organic Synthesis
In the field of organic synthesis, a precursor serves as the foundational molecule for constructing other, often more complex, chemical entities.
Synthesis of Novel Sulfonamide Derivatives
The development of novel sulfonamide derivatives is a cornerstone of medicinal chemistry research, continuously driving the discovery of new therapeutic agents. beilstein-journals.orgnih.govnih.gov A common and well-established method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov
Despite the extensive body of research on the synthesis of diverse sulfonamide derivatives, a thorough review of scientific databases reveals no specific studies that employ N-Octyloctane-1-sulfonamide as a starting material for the creation of new sulfonamide compounds. The focus of contemporary research tends to be on aromatic and heterocyclic sulfonamides, which are prominent motifs in many biologically active molecules. beilstein-journals.orgnih.gov
General Strategies for Synthesizing Sulfonamide Derivatives
| Starting Materials | Key Reagents | Type of Product |
| Primary or Secondary Amines, Sulfonyl Chlorides | Base (e.g., Pyridine, Triethylamine) | Substituted Sulfonamides |
| Sulfanilamide (B372717), Chloroacetyl Chloride, various Coumarins | Potassium Carbonate, Potassium Iodide, Dimethylformamide | Sulfonamide-Coumarin Hybrids |
| Trimetazidine, various Sulfonyl Chlorides | Triethylamine (B128534) | Piperazine-based Sulfonamides |
Applications in the Synthesis of Other Chemical Classes
The sulfonamide group can act as a versatile handle in organic synthesis, facilitating the construction of various other classes of compounds, including a wide range of heterocyclic systems. rjptonline.orgucl.ac.uk For example, intramolecular reactions involving the sulfonamide nitrogen can lead to the formation of cyclic structures, which are fundamental to the architecture of many drugs. rjptonline.orgnih.gov
However, there is a lack of specific reports in the scientific literature describing the use of this compound as a precursor for synthesizing other chemical classes. The presence of two long, unfunctionalized octyl chains may render it less suitable for certain cyclization strategies that often benefit from more activated or strategically functionalized molecular backbones.
Investigational Applications in Reaction Methodologies
Beyond their role as building blocks, chemical compounds can also serve as valuable tools for elucidating the mechanisms of chemical reactions.
Mechanistic Probes in Organic Reactions
A mechanistic probe is a molecule that, when included in a reaction, provides insights into the reaction's pathway, intermediates, and transition states. This can be achieved through specific reactivity, steric effects, or isotopic labeling. While the electronic nature of the sulfonamide group can certainly influence reaction mechanisms, there are no documented studies where this compound has been specifically utilized as a mechanistic probe.
To illustrate the concept, one study explored the reactivity of alkynyl sulfonamides and demonstrated how the sulfonamide moiety could stabilize a key reaction intermediate in a novel carbenoid-type reaction. rsc.org This highlights the potential for sulfonamides to function as mechanistic probes. However, it is important to note that this research was conducted on a different class of sulfonamides, and the findings cannot be directly extrapolated to this compound, whose long alkyl chains would confer distinct steric and electronic characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
